molecular formula C20H19N5O2 B2692604 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea CAS No. 941984-38-9

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea

Cat. No.: B2692604
CAS No.: 941984-38-9
M. Wt: 361.405
InChI Key: MXTOPKBEEXTJDX-HKOYGPOVSA-N
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Description

Its structure features a quinazolinone core substituted with a butyl group at position 3 and a 2-cyanophenyl urea moiety. The (E)-configuration of the imine bond is critical for its stereochemical stability and biological activity.

Properties

CAS No.

941984-38-9

Molecular Formula

C20H19N5O2

Molecular Weight

361.405

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea

InChI

InChI=1S/C20H19N5O2/c1-2-3-12-25-18(15-9-5-7-11-17(15)23-20(25)27)24-19(26)22-16-10-6-4-8-14(16)13-21/h4-11H,2-3,12H2,1H3,(H2,22,24,26)

InChI Key

MXTOPKBEEXTJDX-HKOYGPOVSA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanism of action, and biological effects of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea typically involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 2-cyanophenyl isocyanate. The reaction is usually performed in organic solvents such as dichloromethane or toluene under reflux conditions. Purification methods include recrystallization or column chromatography to isolate the desired product.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. There is evidence suggesting that it may inhibit certain kinases, which play critical roles in cancer cell proliferation and survival. This inhibition could lead to anticancer effects by modulating apoptosis pathways and cell cycle progression .

Anticancer Properties

Research has indicated that (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrated IC50 values in the range of 294.32 ± 8.41 µM to 383.5 ± 8.99 µM against LoVo cells and 298.05 ± 13.26 µM to 323.59 ± 3.00 µM against HCT-116 cells . The mechanism involves the modulation of apoptosis regulators such as Bax and Bcl-2, activation of caspases (caspases-8, -9, and -3), and cell cycle arrest at G2/M and G1 phases .

Summary of Biological Activity

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityLoVo294.32 ± 8.41Apoptosis pathway activation
CytotoxicityHCT-116298.05 ± 13.26Caspase activation and cell cycle arrest

Case Studies

Several studies have explored the biological activity of compounds related to (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea:

  • Cytotoxicity Evaluation : A study evaluated various quinazolinone derivatives for their cytotoxic effects on different cancer cell lines, demonstrating that compounds with similar structures exhibited promising anticancer activity through apoptosis induction .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to elucidate the binding interactions between these compounds and their target proteins, further supporting the potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Key Observations :

  • Urea Linker: The 2-cyanophenyl urea moiety introduces steric and electronic effects distinct from nitro or fluoro substituents, possibly altering target binding affinity.
  • Stereochemistry: The (E)-configuration likely stabilizes the molecule compared to (Z)-isomers, as observed in similar quinazolinones .
2.2 Methodological Insights from SHELX
  • Structure Refinement : SHELXL’s robustness in handling high-resolution data (e.g., for the target compound’s analogs) ensures accurate bond-length and angle measurements, critical for comparing molecular geometries .
  • Twinned Data : SHELXL’s capability to refine twinned crystals (common in urea derivatives) may explain its utility in resolving structural ambiguities in similar compounds .

Research Findings and Limitations

  • Gaps in Evidence : The provided evidence () focuses on crystallographic software rather than the compound’s specific properties or analogs. Thus, the above comparison is speculative.
  • Future Directions : Experimental validation using SHELX-based crystallography and pharmacological assays is necessary to confirm the target compound’s activity relative to its analogs.

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